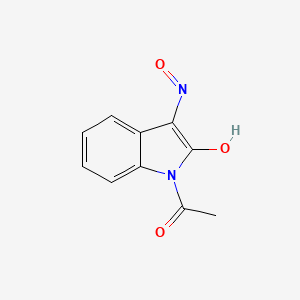

1H-Indole-2,3-dione, 1-acetyl-, 3-oxime

Description

Contextualization of Indole-2,3-dione (Isatin) Chemistry

Isatin (B1672199), or 1H-indole-2,3-dione, is a heterocyclic compound that serves as a foundational building block for a vast array of more complex molecules, particularly those with biological and pharmacological relevance. nih.govresearchgate.net Its unique structure, featuring a fused aromatic ring, a lactam moiety, and a reactive ketone, provides a rich platform for chemical modification. taylorfrancis.com

Historical Perspective and Significance of the Isatin Scaffold in Organic Chemistry

The history of isatin begins in the mid-19th century. In 1840, it was first isolated by Otto Linné Erdman and Auguste Laurent as a product of the oxidation of the indigo (B80030) dye using nitric acid and chromic acids. wikipedia.orgdergipark.org.trresearchgate.net Its structure was later correctly established by Kekulé. dergipark.org.tr Since its discovery, isatin has proven to be an exceptionally versatile substrate in organic synthesis. researchgate.net It is widely regarded as a "privileged scaffold" in medicinal chemistry, meaning its core structure is frequently found in molecules with significant pharmacological activities, including anticancer, antiviral, and antimicrobial properties. frontiersin.org The synthetic utility of isatin has made it a cornerstone for the synthesis of various heterocyclic systems like indoles and quinolines, cementing its importance as a raw material for drug discovery and development. researchgate.netresearchgate.net

| Key Historical Milestone | Contributor(s) | Year | Significance |

| First Isolation | Otto Linné Erdman & Auguste Laurent | 1840 | Isolated from the oxidation of indigo dye, introducing the compound to the scientific community. wikipedia.orgdergipark.org.tr |

| Structural Elucidation | August Kekulé | ~1860s | Established the correct chemical structure of 1H-indole-2,3-dione. dergipark.org.tr |

| Synthetic Methodology | Traugott Sandmeyer | Late 19th Century | Developed the Sandmeyer synthesis, a classical and widely used method for preparing isatin and its derivatives from anilines. wikipedia.orgnih.govscispace.com |

Overview of Derivatization Potential at N-1 and C-3 Positions of Isatin

The chemical versatility of the isatin scaffold is largely due to the reactivity of two key positions: the nitrogen atom at position 1 (N-1) and the carbonyl carbon at position 3 (C-3). nih.govcalstate.edu This dual reactivity allows for the synthesis of a diverse library of derivatives. researchgate.net

N-1 Position: The nitrogen atom of the lactam ring possesses an acidic proton that can be readily substituted. This site is amenable to a variety of reactions, including N-alkylation, N-acylation, and N-sulfonylation. taylorfrancis.commdpi.com N-alkylation is typically achieved by reacting isatin with alkyl halides in the presence of a base, while N-acylation can be performed using acid chlorides or anhydrides. mdpi.comscielo.br These modifications are crucial as they can significantly alter the electronic properties and subsequent reactivity of the entire molecule. scielo.br

C-3 Position: The C-3 carbonyl group behaves as a highly reactive ketone and is the primary site for nucleophilic attack and condensation reactions. nih.govwikipedia.org It is more electrophilic than the C-2 amide carbonyl, allowing for chemoselective transformations. A prominent reaction at this position is the condensation with hydroxylamine (B1172632) to form isatin-3-oximes. scielo.brresearchgate.net Other nucleophiles, such as hydrazines and thiosemicarbazides, also react readily at C-3 to yield the corresponding hydrazones and thiosemicarbazones. nih.govresearchgate.net

| Position | Type of Reaction | Reagents/Conditions | Product Type |

| N-1 | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl isatins mdpi.com |

| N-1 | N-Acylation | Acid chloride or Anhydride (B1165640) | N-Acyl isatins mdpi.comscielo.br |

| C-3 | Oximation | Hydroxylamine hydrochloride | Isatin-3-oxime (B1672200) researchgate.net |

| C-3 | Condensation | Hydrazines, Semicarbazides | Hydrazones, Semicarbazones nih.gov |

| C-3 | Aldol Condensation | Active methylene (B1212753) compounds | 3-Alkylideneoxindoles nih.gov |

| C-3 | Spiro-annulation | Three-component reactions | Spirooxindoles nih.gov |

The Oxime Functionality in Organic Synthesis and its Relevance to Isatin Derivatives

Oximes are a class of organic compounds characterized by the C=N-OH functional group. numberanalytics.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine. numberanalytics.comijprajournal.com In synthetic organic chemistry, oximes serve several important functions. They are highly crystalline solids, which makes them useful for the purification and characterization of carbonyl compounds. ijprajournal.com

Beyond this classical application, oximes are valuable synthetic intermediates. numberanalytics.comijprajournal.com They can be converted into other functional groups; for instance, they undergo the Beckmann rearrangement to form amides, can be reduced to amines, or hydrolyzed back to the parent carbonyl compound. vedantu.com This versatility makes the oxime group a cornerstone in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

The relevance of oxime chemistry to the isatin scaffold is significant. As mentioned, the C-3 ketone of isatin reacts readily with hydroxylamine to produce isatin-3-oximes. researchgate.net These isatin-oxime derivatives are not merely stable products but are key intermediates for further functionalization. researchgate.netnih.gov The oxime's hydroxyl group can be acylated or alkylated, and the entire isatin-oxime structure can participate in further reactions, such as cyclizations, to form novel heterocyclic systems. scielo.brresearchgate.net Many isatin-oxime derivatives have been investigated for a range of biological activities, highlighting the importance of this specific combination of structural motifs. researchgate.netnih.gov

Specific Focus on 1H-Indole-2,3-dione, 1-acetyl-, 3-oxime as a Research Target

Rationale for Academic Investigation

The academic interest in this compound, stems from the unique combination of its three constituent parts: the isatin scaffold, the N-acetyl group, and the C-3 oxime.

Modulation of Reactivity: The introduction of an acetyl group at the N-1 position fundamentally alters the electronic nature of the isatin ring. It transforms the acidic N-H group into a neutral amide, which influences the reactivity of the carbonyl groups. For example, the reaction of N-acetylisatin with certain nucleophiles can lead to the opening of the heterocyclic ring, a reaction pathway different from that of unsubstituted isatin. scielo.br

Creation of a Novel Chemical Entity: The simultaneous presence of the N-acetyl and C-3 oxime groups creates a distinct molecule with properties that cannot be simply extrapolated from its simpler precursors. The oxime provides a nucleophilic center (the OH group) and a site for potential geometric isomerism (E/Z), while the N-acetyl group locks the lactam nitrogen and modifies electron distribution. scielo.brvedantu.com

Scope and Objectives of Research on this Specific Compound

Research focused on this compound, would encompass several key objectives aimed at fully characterizing this molecule and exploring its synthetic potential.

Synthesis and Characterization: A primary objective is the development of an efficient and reliable synthetic route. This would likely involve a two-step process: the oximation of isatin at the C-3 position, followed by the acetylation of the N-1 position of the resulting isatin-3-oxime. scielo.br Full characterization using modern spectroscopic methods (e.g., NMR, IR) and physical measurements (e.g., melting point) is essential to confirm its structure and purity. orgsyn.org

Exploration of Chemical Reactivity: A central goal is to investigate the compound's unique reactivity. This includes studying its behavior in various chemical transformations, such as reactions with electrophiles and nucleophiles at the oxime group, photochemical reactions, and potential rearrangements or cyclizations. researchgate.netnih.gov Understanding how the N-acetyl group influences the reactivity of the C-3 oxime, and vice versa, is a key research question.

Utility as a Synthetic Intermediate: A further objective is to evaluate the compound's utility as a building block for more complex molecules. The presence of multiple functional groups offers the potential for it to serve as a precursor to novel heterocyclic systems that would be difficult to access through other synthetic pathways.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-3-nitrosoindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)12-8-5-3-2-4-7(8)9(11-15)10(12)14/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEULCJFWRXWIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(=C1O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10827381 | |

| Record name | 1-Acetyl-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10827381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848138-24-9 | |

| Record name | 1-Acetyl-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10827381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1h Indole 2,3 Dione, 1 Acetyl , 3 Oxime

Synthesis of the 1H-Indole-2,3-dione (Isatin) Core

The formation of the isatin (B1672199) scaffold is a foundational step in the synthesis of numerous heterocyclic compounds. Methodologies for its synthesis have evolved from classical, century-old reactions to modern, environmentally conscious approaches.

Classical Approaches for Isatin Synthesis

Traditional methods for synthesizing the isatin ring system, while effective, often rely on harsh conditions. The Sandmeyer, Stolle, and Martinet syntheses are the most prominent classical routes.

The Sandmeyer synthesis is one of the oldest and most direct methods for preparing isatin. prepchem.com The process begins with the condensation of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. researchgate.net This reaction forms an α-isonitrosoacetanilide intermediate. prepchem.comclockss.org In the subsequent step, this isolated intermediate undergoes electrophilic cyclization promoted by a strong acid, typically concentrated sulfuric acid, to furnish isatin in yields often exceeding 75%. prepchem.comresearchgate.net

While highly effective, the traditional Sandmeyer method is most successful for simple analogs and can result in low yields or inseparable mixtures when using anilines with certain meta-substituents. semanticscholar.org Nevertheless, for specific applications, such as the synthesis of isatins bearing a chiral ligand on the nitrogen atom, the Sandmeyer approach has been shown to provide superior results compared to other classical methods. nih.gov

The Stolle synthesis is widely regarded as a versatile alternative to the Sandmeyer method for producing both substituted and unsubstituted isatins. prepchem.comclockss.org This procedure involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. researchgate.net This intermediate is then cyclized in the presence of a Lewis acid to yield the isatin product.

The choice of Lewis acid is critical for the success of the cyclization step. A variety of Lewis acids have been effectively employed, with aluminum trichloride (B1173362) being one of the most common. researchgate.net The adaptability of this method makes it particularly useful for the synthesis of N-alkyl and N-aryl isatins.

| Lewis Acid | Reference |

|---|---|

| Aluminum trichloride (AlCl₃) | prepchem.comresearchgate.net |

| Titanium tetrachloride (TiCl₄) | prepchem.comresearchgate.net |

| Boron trifluoride (BF₃) | prepchem.comresearchgate.net |

| H-β zeolite (Reusable Catalyst) |

The Martinet synthesis, first reported in 1913, provides a pathway to dioxindole derivatives, which can subsequently be oxidized to form isatins. nih.gov The reaction involves the condensation of a primary or secondary aniline with an ethyl or methyl ester of mesoxalic acid. clockss.orgnih.gov This reaction proceeds without the presence of oxygen to form the corresponding dioxindole. nih.gov To obtain the target 1H-indole-2,3-dione, the resulting dioxindole must undergo an oxidation step. nih.gov This method is particularly valuable in the preparation of various oxindole (B195798) derivatives that are central to many biologically important compounds. nih.gov

Emerging Green Chemistry Approaches in Isatin Production

In response to the need for more sustainable chemical manufacturing, several green chemistry approaches for isatin synthesis have been developed. These methods aim to reduce waste, avoid harsh reagents, and utilize milder reaction conditions.

One prominent green strategy is the direct oxidation of more readily available indole (B1671886) or oxindole precursors. prepchem.comnih.gov An environmentally benign method involves the oxidation of indoles using molecular oxygen (O₂) as the oxidant in the presence of a dicyanopyrazine derivative acting as a photosensitizer. nih.gov Another approach facilitates the metal-free formation of isatins through the oxidation of oxindoles with molecular oxygen, using tert-butyl nitrite (B80452) as an auxiliary agent under mild conditions. nih.gov

Furthermore, hydrogen peroxide (H₂O₂) has been employed as a clean and effective oxidant for converting α-hydroxy N-arylamides into isatins under metal-free conditions, generating the desired products in good to high yields. nih.gov Microwave-assisted organic synthesis represents another green technique, offering significantly reduced reaction times, higher yields, and purer products in the preparation of isatin derivatives. nih.gov Many of these modern syntheses are increasingly performed in water or aqueous media to minimize the use of volatile organic solvents. nih.gov

N-Acetylation Methodologies for 1H-Indole-2,3-dione

The transformation of isatin to 1-acetyl-1H-indole-2,3-dione is a critical N-acylation reaction. This step activates the isatin core for further derivatization, such as the formation of the 3-oxime.

The most common and direct method for this transformation is the reaction of isatin with acetic anhydride (B1165640). researchgate.net A typical procedure involves refluxing isatin in an excess of acetic anhydride for several hours. prepchem.comresearchgate.net Upon cooling the reaction mixture, the product, 1-acetyl-1H-indole-2,3-dione, crystallizes and can be isolated by simple filtration. prepchem.com This method is efficient, with one reported synthesis achieving an 89% yield after refluxing for four hours and recrystallizing the product. researchgate.net

Alternative reagents and conditions have also been explored to achieve N-acetylation. While attempts using acetyl chloride with various bases like triethylamine (B128534) (TEA) or potassium carbonate have been met with limited success, stronger base systems or alternative acylating agents have proven effective. researchgate.net For instance, using sodium hydride (NaH) in dimethylformamide (DMF) can facilitate the reaction. researchgate.net A chemoselective method for the N-acylation of indoles using thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃) has also been developed, highlighting a broader range of potential acylation strategies. nih.gov

| Reagents | Conditions | Notes | Reference |

|---|---|---|---|

| Acetic anhydride | Reflux, 4 hours | Common, high-yield method. | prepchem.comresearchgate.net |

| Sodium hydride (NaH), acylating agent | DMF, room temperature, 6 hours | Alternative for substrates where other methods fail. | researchgate.net |

| Carboxylic acid, Boric acid | Reflux in mesitylene, 48 hours | Direct acylation using the carboxylic acid itself. | clockss.org |

| Thioester, Cesium carbonate (Cs₂CO₃) | Xylene, 140 °C, 12 hours | Chemoselective N-acylation method. | nih.gov |

Direct N-Acetylation Procedures

Direct N-acetylation of isatin or its derivatives is a common strategy. One established method involves the use of acetic anhydride, which serves as the acetylating agent. For instance, N-acetylisatins can be prepared by refluxing the corresponding isatin with acetic anhydride for several hours. researchgate.net This method has been reported to yield acetylated products in good yields, typically ranging from 82% to 89%. researchgate.net

Another approach involves the reaction of isatin with acetic anhydride in the presence of a catalytic amount of glacial acetic acid. This reaction can lead to the formation of N-acetylisatin, which can then be used in subsequent reactions.

The following table summarizes representative conditions for the direct N-acetylation of isatin derivatives.

| Starting Material | Acetylating Agent | Conditions | Yield |

| Isatin derivatives | Acetic Anhydride | Reflux, 4h | 82-89% researchgate.net |

| Isatin | Acetic Anhydride | Glacial Acetic Acid (catalyst) | - |

Selective N-Acetylation in the Presence of Other Functional Groups

The selective N-acetylation of indoles and their derivatives is a significant challenge in synthetic chemistry, as these compounds possess multiple reactive sites. nih.gov Chemoselective N-acylation is particularly important when other functional groups that could potentially react with the acetylating agent are present in the molecule.

One approach to achieve chemoselectivity is the use of specific catalytic systems or acylating agents that favor reaction at the nitrogen atom of the indole ring over other sites. For example, the use of thioesters as a stable acyl source has been shown to be an efficient method for the chemoselective N-acylation of indoles. nih.gov This reaction is typically carried out at elevated temperatures in a solvent like xylene, with a base such as cesium carbonate. nih.gov

N-heterocyclic carbenes (NHCs) have also been employed as organocatalysts for the chemoselective aza-Michael addition of N-unsubstituted isatins, leading to N-substituted products. acs.org This method avoids the need for protecting groups and harsh reaction conditions. acs.org Furthermore, a chemoselective N-acylation of isatin has been reported using 2-diazo-1,2-diphenylethanone as the acylating agent, which demonstrates the higher reactivity of the amide group compared to the cyclic ketone group. researchgate.net

Catalytic Systems for N-Acetylation

Various catalytic systems have been developed to facilitate the N-acetylation of indoles and related heterocycles. These catalysts can enhance reaction rates, improve yields, and promote selectivity.

Organocatalysts, such as N-heterocyclic carbenes (NHCs) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have proven effective for the N-functionalization of isatins. acs.org For instance, a combination of an NHC and DBU can catalyze the N-acylation of isatins within minutes with high yields. acs.org Chiral isothiourea has also been utilized as an organocatalyst for the atropenantioselective N-acylation of N-aminoindoles using aroyl chlorides as the acylating reagents. dicp.ac.cn

Metal-based catalysts have also been explored. For example, tetrapropylammonium (B79313) perruthenate (TPAP) in combination with 4-methylmorpholine-N-oxide (NMO) can catalyze the N-acylation of indoles with alcohols in a single flask under mild conditions. nih.gov

The following table provides examples of catalytic systems used for N-acylation.

| Catalyst System | Acylating Agent | Substrate | Key Features |

| NHC / DBU | - | N-unsubstituted isatins | Fast reaction (10 min), high yield (up to 98%) acs.org |

| Chiral Isothiourea | Aroyl Chlorides | N-aminoindoles | High enantioselectivity dicp.ac.cn |

| TPAP / NMO | Primary Alcohols | Indoles | Dehydrogenative coupling, mild conditions nih.gov |

| I2–DMSO | - | Isatins | Metal-free synthesis of N-alkylated/arylated isatins nih.gov |

Formation of the Oxime Moiety at C-3 of 1H-Indole-2,3-dione, 1-acetyl-

The formation of the oxime at the C-3 position of the N-acetylated isatin core is the final key step in the synthesis of the target molecule. This is typically achieved through a condensation reaction with hydroxylamine or its salts.

Condensation Reactions with Hydroxylamine and its Salts

The reaction of a ketone or aldehyde with hydroxylamine is a standard method for the synthesis of oximes. wikipedia.org In the context of isatin derivatives, the C-3 keto group readily undergoes condensation with hydroxylamine hydrochloride. imist.maresearchgate.net This reaction can be carried out in various solvents, including ethanol (B145695), and is often performed under reflux conditions. researchgate.net The use of a base, such as pyridine (B92270), is also common to neutralize the hydrochloride salt and facilitate the reaction. nih.gov

For example, the synthesis of isatin-3-oxime (B1672200) can be achieved by refluxing isatin with hydroxylamine hydrochloride in aqueous or alcoholic media. The reaction of N-acetylisatin with hydroxylamine would proceed in a similar manner, targeting the C-3 carbonyl group. The general mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. youtube.com

Stereochemical Considerations in Oxime Formation (Syn/Anti Isomerism)

The formation of an oxime from an unsymmetrical ketone can result in the formation of two geometric isomers, designated as syn and anti (or E and Z according to CIP nomenclature). stackexchange.comresearchgate.net The orientation of the hydroxyl group relative to other substituents on the C=N double bond determines the specific isomer.

In the case of N-substituted indole-3-carbaldehyde oximes, both syn and anti isomers have been observed and can be separated. mdpi.comnih.gov The stability of these isomers can be influenced by the reaction conditions and the surrounding chemical environment. For instance, the anti isomers of indole-3-carbaldehyde oxime derivatives are reportedly less stable in acidic media and can isomerize to the more stable syn form. nih.gov

The stereochemistry of the oxime bond can be crucial for the biological activity of the molecule. mdpi.com Spectroscopic techniques like NMR are instrumental in distinguishing between the syn and anti isomers. nih.govresearchgate.net For example, in the 1H-NMR spectra of indole-3-carbaldehyde oxime derivatives, the chemical shifts of the protons can differ between the two isomers. nih.gov In some cases, one isomer may be formed preferentially due to steric hindrance. researchgate.net

Reaction Condition Optimization: Solvent Effects and Temperature Control

The optimization of reaction conditions, including the choice of solvent and temperature, is critical for achieving high yields and purity in oxime formation.

Solvent Effects: The choice of solvent can significantly impact the rate and outcome of oxime formation. Protic solvents like ethanol and methanol (B129727) are commonly used. researchgate.netorgsyn.org However, in some cases, aprotic solvents may be preferred. The polarity of the solvent can influence the stability of intermediates and transition states. researchgate.net For instance, in the formation of propyl-oximes, hexane (B92381) was found to be a better dispersing reagent than methanol or ethanol. researchgate.net The use of solvent-free conditions under microwave irradiation has also been reported as an efficient method for the oximation of aldehydes and ketones. nih.gov

Temperature Control: Temperature plays a crucial role in the kinetics of the oximation reaction. Generally, heating is required to drive the reaction to completion, with refluxing conditions being common. researchgate.net However, the stability of the reactants and products must be considered. For some sensitive substrates, the reaction may be initiated at a lower temperature (e.g., 0 °C) and then allowed to proceed at room temperature. mdpi.com The cyclization step to form isatins from oximinoacetanilides is often carried out at elevated temperatures (e.g., 80 °C). nih.gov Careful control of temperature is also important to minimize the formation of by-products.

The following table highlights key parameters in optimizing oxime formation.

| Parameter | Influence on Reaction | Examples |

| Solvent | Can affect reaction rate and yield. | Ethanol, methanol, and hexane have shown varied effects on oxime formation. researchgate.netorgsyn.org |

| Temperature | Controls reaction kinetics and product stability. | Reactions may be run at elevated temperatures (reflux) or controlled at lower temperatures for sensitive substrates. researchgate.netmdpi.comnih.gov |

| Catalyst/Reagent | Can enhance efficiency and selectivity. | Acid catalysts or bases like pyridine are often used. nih.gov |

One-Pot and Multicomponent Synthesis Strategies for the Compound

While a direct, single-step, multicomponent synthesis for 1H-Indole-2,3-dione, 1-acetyl-, 3-oxime from simple precursors is not explicitly described in the literature, the principles of one-pot synthesis can be applied to streamline the multi-step process. A hypothetical one-pot synthesis would involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation and purification of intermediates.

One plausible one-pot approach could involve the initial N-acetylation of isatin. Isatin can be N-acetylated using acetic anhydride. researchgate.net Following the completion of the acetylation, hydroxylamine hydrochloride, and a suitable base could be introduced to the reaction mixture to facilitate the oximation of the C3-carbonyl group. This would consolidate the two steps into a single, more efficient process.

Multicomponent reactions (MCRs) involving isatins are well-documented for creating diverse heterocyclic structures, particularly spiro-oxindoles through 1,3-dipolar cycloaddition reactions. researchgate.net However, these reactions typically involve the C3-carbonyl group in the formation of the new ring system and are not directly applicable to the synthesis of the 3-oxime functionality while retaining the N-acetyl group in a single step.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

A comparative analysis of the synthetic routes to this compound necessitates an examination of the two primary sequential approaches:

Route A: N-acetylation of isatin followed by oximation.

Route B: Oximation of isatin followed by N-acetylation.

Route A: N-acetylation of Isatin followed by Oximation

The first step in this route, the N-acetylation of isatin, is a well-established transformation. The reaction of isatin with acetic anhydride, typically under reflux conditions, yields N-acetylisatin. One documented procedure reports a yield of 82-89% for the N-acetylation of various isatin derivatives using acetic anhydride under reflux for 4 hours. researchgate.net

Route B: Oximation of Isatin followed by N-acetylation

This route commences with the oximation of isatin to form isatin-3-oxime. The reaction of isatin with hydroxylamine hydrochloride is a standard method for this conversion. researchgate.net

The subsequent N-acetylation of isatin-3-oxime would then yield the final product. The presence of the oxime group might influence the reactivity of the nitrogen atom in the indole ring.

Comparative Efficiency and Selectivity:

| Route | Step 1 | Reported Yield (Step 1) | Step 2 | Reported Yield (Step 2) | Overall Efficiency (Hypothetical) | Selectivity Considerations |

| A | N-acetylation of Isatin | 82-89% researchgate.net | Oximation of N-acetylisatin | Data not readily available | Moderate to High | Formation of (E/Z)-oxime isomers. |

| B | Oximation of Isatin | Data not readily available | N-acetylation of Isatin-3-oxime | Data not readily available | Moderate to High | Potential for side reactions at the oxime group during acetylation. |

From the available data, Route A appears to be a more documented and potentially more controlled method, as the initial N-acetylation is a high-yielding and straightforward reaction. The selectivity of the subsequent oximation step would be the primary challenge to control. Route B's feasibility is dependent on the chemoselective N-acetylation of isatin-3-oxime without affecting the oxime functionality. Further research is required to determine the precise yields and selectivity of both routes to provide a definitive comparative analysis.

Reactivity Profiles and Derivatization Pathways of 1h Indole 2,3 Dione, 1 Acetyl , 3 Oxime

Reactions Involving the Oxime Functionality

The C=N-OH group of 1-acetylisatin-3-oxime is the primary site for a range of chemical reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Additions and Substitutions at the Oxime Carbon

The carbon atom of the oxime group in 1-acetylisatin-3-oxime is part of a polarized C=N double bond, rendering it electrophilic and susceptible to attack by nucleophiles. While the C2-carbonyl of the N-acetylisatin ring is also a primary site for nucleophilic attack, often leading to ring-opening, reactions can be directed towards the C3-oxime carbon under specific conditions.

Generally, the addition of strong nucleophiles, such as organometallic reagents, to oximes is a known method for forming new carbon-carbon or carbon-heteroatom bonds. For instance, the reaction of Grignard reagents or organolithium compounds with oximes can lead to the formation of hydroxylamines, which can be further reduced to amines. Although specific examples for 1-acetylisatin-3-oxime are not extensively documented in the literature, it is plausible that it would react with such nucleophiles. The expected outcome would be the formation of a 3-substituted-3-(hydroxyamino)indolin-2-one derivative. Subsequent reduction of this intermediate would yield the corresponding 3-amino-oxindole.

The general transformation can be represented as follows:

Hypothetical Nucleophilic Addition to 1-Acetylisatin-3-oxime

| Reagent Type | Generic Formula | Potential Product (after workup) |

|---|---|---|

| Grignard Reagent | R-MgX | 1-Acetyl-3-hydroxyamino-3-R-indolin-2-one |

It is important to note that the reactivity can be influenced by the nature of the N-substituent on the isatin (B1672199) ring. The N-acetyl group is electron-withdrawing and can affect the electrophilicity of the C3 position.

Beckmann Rearrangement and Analogous Rearrangements

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. beilstein-journals.orgnih.govnih.gov For ketoximes like 1-acetylisatin-3-oxime, this rearrangement would lead to the formation of a cyclic amide, specifically a quinazoline (B50416) derivative, through ring expansion. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group on the nitrogen atom.

In the case of 1-acetylisatin-3-oxime, the migrating group would be the C2-carbonyl carbon of the indole (B1671886) ring. The resulting nitrilium ion would then be attacked by water to yield the rearranged product, 2-acetylamino-4-oxo-4H-quinazoline-3-carboxylic acid, after hydrolysis.

A variety of acidic catalysts can be employed for the Beckmann rearrangement, including strong protic acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids. beilstein-journals.org

Catalysts for Beckmann Rearrangement

| Catalyst | Typical Conditions |

|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating |

| Polyphosphoric Acid (PPA) | High temperature |

| Phosphorus Pentachloride (PCl₅) | Anhydrous conditions |

The stereochemistry of the oxime is crucial for the regioselectivity of the Beckmann rearrangement, as the migrating group is the one positioned anti to the hydroxyl group.

Reduction of the Oxime to Amines

The reduction of the oxime functionality in 1-acetylisatin-3-oxime to a primary amine is a valuable transformation that leads to the synthesis of 3-amino-1-acetylindolin-2-one. This product can serve as a precursor for a variety of other derivatives. A range of reducing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and selectivity. youtube.com

Commonly used methods for the reduction of oximes to amines include catalytic hydrogenation and the use of metal-based reducing agents. researchgate.netbeilstein-journals.orgyoutube.com

Reducing Agents for Oxime to Amine Conversion

| Reagent | Conditions | Comments |

|---|---|---|

| H₂/Pd, Pt, or Ni | Catalytic, various pressures and temperatures | A common and effective method. |

| Sodium Borohydride (NaBH₄) | Often in the presence of a transition metal salt (e.g., MoCl₅) | Milder conditions may be possible. beilstein-journals.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | A powerful, non-selective reducing agent. |

| Zinc (Zn) dust | In the presence of an acid (e.g., acetic acid) or ammonium (B1175870) formate | A classical method. nih.gov |

Care must be taken to avoid over-reduction or cleavage of the N-O bond, which can lead to the formation of other byproducts. The N-acetyl group is generally stable under these reducing conditions.

Oxidation Reactions of the Oxime

The oxime group of 1-acetylisatin-3-oxime can be oxidized to generate a nitrile oxide intermediate. nih.govrsc.org This highly reactive 1,3-dipole can then participate in various cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds. nih.govrsc.org

A common method for the oxidation of aldoximes to nitrile oxides involves the use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), often in the presence of a catalytic amount of a weak acid like trifluoroacetic acid (TFA). nih.gov Other oxidizing agents like sodium hypochlorite (B82951) can also be used.

The in-situ generated nitrile oxide from 1-acetylisatin-3-oxime can be trapped by a dipolarophile, such as an alkene or alkyne, to form isoxazoline (B3343090) or isoxazole (B147169) rings, respectively, fused to the oxindole (B195798) core.

Oxidizing Agents for Nitrile Oxide Formation

This oxidative cycloaddition pathway offers a route to complex spiro-heterocyclic oxindoles.

Cycloaddition Reactions Involving the C=N-OH Moiety

The C=N bond of the oxime functionality in 1-acetylisatin-3-oxime can participate in cycloaddition reactions, acting as a dipolarophile or, after conversion to a different reactive intermediate, as a dipole. As discussed in the previous section, oxidation to a nitrile oxide allows for [3+2] cycloadditions. mdpi.comresearchgate.net

For instance, treatment of an oxime with a base can lead to the formation of a nitronate, which can then act as a nucleophile or participate in cycloaddition reactions. The specifics of such reactions for 1-acetylisatin-3-oxime would depend on the reaction conditions and the nature of the other reactants.

Examples of Cycloadditions with Isatin Derivatives

| Dipole Source | Dipolarophile | Product Type |

|---|---|---|

| Isatin-derived azomethine ylide | Alkenes, Alkynes | Spiro-pyrrolidine/pyrrolizidine oxindoles |

| In-situ generated nitrile oxide from oxime | Alkenes | Spiro-isoxazoline oxindoles |

Transoximation Reactions

Transoximation is a chemical reaction where the oxime functionality is transferred from one molecule to a carbonyl compound. beilstein-journals.org This process is typically catalyzed by an acid or a base. In the context of 1-acetylisatin-3-oxime, it could react with an aldehyde or a ketone in the presence of a suitable catalyst to regenerate 1-acetylisatin (B1195845) and form the oxime of the added carbonyl compound.

Brønsted acids are effective catalysts for this transformation, which is believed to proceed through the in-situ hydrolysis of the oxime to a hydroxylamine (B1172632), which then condenses with the new carbonyl compound. beilstein-journals.orgnih.gov This reaction is reversible, and the equilibrium can be driven by using an excess of the carbonyl reagent or by removing the product oxime.

This reaction provides a method for the deprotection of the C3-carbonyl group of the isatin core under relatively mild conditions, without affecting the N-acetyl group.

Catalysts for Transoximation

| Catalyst Type | Example |

|---|---|

| Brønsted Acid | Triflic Acid (TfOH), p-Toluenesulfonic acid (p-TsOH) |

| Lewis Acid | Metal triflates |

Transformations at the N-1 Acetyl Group

The N-acetyl group in 1H-Indole-2,3-dione, 1-acetyl-, 3-oxime is a key functional handle that can be readily transformed, allowing for further derivatization of the indole nitrogen.

Hydrolysis of the Acetyl Group

The hydrolysis of the N-acetyl group is a fundamental transformation that reverts the molecule to the corresponding N-unsubstituted isatin oxime. This reaction is typically achieved under acidic or basic conditions. The hydrolysis of oximes themselves generally proceeds by heating in the presence of various inorganic acids, leading to the corresponding ketone or aldehyde and hydroxylamine. wikipedia.orgnoaa.gov However, the N-acetyl group is also susceptible to cleavage under these conditions.

In aqueous solutions, oximes are significantly more resistant to hydrolysis than analogous hydrazones, with rate constants for oxime hydrolysis being nearly 1000-fold lower. nih.govraineslab.com The stability of the oxime functional group is attributed to the electronegativity of the oxygen atom, which makes protonation less favorable compared to hydrazones. nih.govraineslab.com The hydrolysis of the acetyl group, akin to the cleavage of esters, can be catalyzed by both acid and base. nih.gov The process involves the nucleophilic attack of water or hydroxide (B78521) ions on the acetyl carbonyl carbon. nih.gov The choice of reaction conditions is crucial to selectively cleave the acetyl group without decomposing the oxime functionality. Mild alkaline conditions are often preferred to minimize side reactions. nih.gov

N-Deacetylation and Re-functionalization

The removal of the acetyl group to yield the free amine (after reduction of the lactam) or the N-H of the isatin core allows for subsequent re-functionalization. While N-acetyl groups are generally stable, specific protocols exist for their removal in the presence of other sensitive functional groups. researchgate.net

Once the N-acetyl group is removed, the resulting 1H-indole-2,3-dione, 3-oxime, with a free N-H group, becomes a substrate for various N-functionalization reactions. The nucleophilicity of the indole nitrogen allows it to participate in reactions such as alkylations, arylations, and aza-Michael additions. beilstein-journals.org This two-step sequence of deacetylation followed by re-functionalization provides a strategic route to a diverse library of N-substituted isatin oxime derivatives that are not directly accessible. For instance, palladium-catalyzed asymmetric allylic amination has been successfully performed on isatin derivatives to introduce chiral substituents at the nitrogen atom. beilstein-journals.org

Reactions at the Indole Ring System (C-4 to C-7)

The benzene (B151609) moiety of the indoledione core is amenable to various substitution reactions, allowing for the introduction of diverse functional groups that can modulate the compound's properties.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems like the benzene ring of the isatin core. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The isatin nucleus itself typically undergoes electrophilic substitution at the C-5 and C-7 positions. researchgate.net The presence of the acetyl and oxime groups influences the regioselectivity and rate of these reactions. Both the lactam carbonyl and the acetyl carbonyl are deactivating groups, which generally direct incoming electrophiles to the meta position (C-5 and C-7). wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com For example, nitration using a mixture of nitric and sulfuric acid introduces a nitro group onto the benzene ring, a reaction used in the synthesis of various substituted indole derivatives. masterorganicchemistry.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Position of Substitution |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-5 and/or C-7 |

| Bromination | Br₂, FeBr₃ | C-5 and/or C-7 |

| Chlorination | Cl₂, AlCl₃ | C-5 and/or C-7 |

This table represents typical conditions for electrophilic aromatic substitution on deactivated aromatic rings. Specific outcomes for this compound may vary.

Palladium-Catalyzed Cross-Coupling Reactions at Substituted Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically require a pre-functionalized starting material, such as an aryl halide or triflate, at one of the positions on the benzene ring (C-4 to C-7). If a halogen atom is introduced via electrophilic aromatic substitution, it can then serve as a handle for subsequent cross-coupling reactions.

Various palladium-catalyzed reactions can be envisioned, including the Suzuki, Heck, and Sonogashira couplings. For instance, a bromo-substituted N-acetylisatin oxime could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group. Such strategies have been applied to related heterocyclic systems. lookchem.com Palladium catalysis has also been employed in the cyclization of oxime acetates with aryl iodides to form 2-imidazolines. lookchem.com Furthermore, palladium-catalyzed reactions involving oxime ethers have been developed for C-H activation and acylation. mdpi.com These methodologies highlight the potential for derivatizing the benzene ring of this compound through modern catalytic methods. rsc.org

Synthesis of Spiro-Heterocyclic Derivatives from the Compound

The C-3 carbonyl group (before oximation) of the isatin scaffold is a hotspot for reactivity, particularly in the construction of spirocyclic systems. nih.govumich.edugoogle.com The corresponding oxime can also participate in related transformations. A prominent method for creating spiro-oxindoles is through 1,3-dipolar cycloaddition reactions. nih.gov

In this reaction, the isatin derivative can be used to generate an azomethine ylide in situ, which then acts as a 1,3-dipole. This dipole can react with various dipolarophiles (e.g., activated alkenes) to furnish complex spiropyrrolidine-oxindoles. nih.gov The regioselectivity of these cycloadditions can often be controlled by the choice of reactants, solvents, and additives. nih.gov

Another powerful strategy involves cascade reactions. For example, an initial condensation can form an oxime, which then undergoes cyclization to an intermediate nitrone. This nitrone can then participate in an intermolecular dipolar cycloaddition reaction to produce spiro-isoxazolidines. rsc.org These multi-component reactions provide an efficient pathway to structurally diverse spiro-heterocycles from simple precursors. rsc.orgresearchgate.net The synthesis of spiro-oxindole-ε-lactones has also been achieved through N-heterocyclic carbene catalysis, showcasing the versatility of the isatin core in constructing complex spiro architectures. nih.gov

Table 2: Examples of Spiro-Heterocycle Synthesis from Isatin Derivatives

| Reaction Type | Key Intermediates | Resulting Spiro-Heterocycle |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide | Spiropyrrolidine-oxindole |

| Cascade Cycloaddition | Nitrone | Spiro-isoxazolidine |

This table summarizes general strategies using the isatin scaffold. The specific reactivity of the 3-oxime derivative would be harnessed in related multi-step or cascade sequences.

Chemo- and Regioselectivity in Reactions of this compound

The reactivity of this compound is dictated by the electronic and steric properties of its constituent functional groups. The electron-withdrawing N-acetyl group enhances the electrophilicity of the C2 carbonyl carbon, making it a prime target for nucleophilic attack. Simultaneously, the oxime moiety at the C3 position introduces its own set of reactive possibilities, including rearrangements and cycloadditions. The interplay between these groups, and their relative accessibility to incoming reagents, governs the chemo- and regioselectivity of reactions involving this substrate.

Nucleophilic Attack at the C2-Carbonyl Group

The C2 carbonyl group, activated by the adjacent N-acetyl group, is a highly electrophilic center. This makes it susceptible to attack by a variety of nucleophiles. The outcome of such reactions is often the opening of the five-membered ring, a common reactivity pattern for N-acylisatins. For instance, reactions with amines can lead to the formation of glyoxylamide derivatives. While specific studies on 1-acetylisatin-3-oxime are limited, research on related bis-N-acetylisatins demonstrates that nucleophilic ring-opening with alcohols and amines proceeds readily, suggesting a similar reactivity for the oxime derivative. mdpi.com

Reactions Involving the C3-Oxime Functionality

The oxime group at the C3 position is a key site for derivatization, with the Beckmann rearrangement being a prominent transformation. This acid-catalyzed rearrangement of an oxime leads to the formation of a substituted amide. mdpi.comdntb.gov.ua In the case of this compound, the Beckmann rearrangement would be expected to yield a seven-membered ring lactam, representing a significant skeletal reorganization. The regioselectivity of the rearrangement is determined by the group anti-periplanar to the leaving group on the oxime nitrogen. Various reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, are known to promote this rearrangement. dntb.gov.ua

Another potential reaction pathway for the oxime is its participation in cycloaddition reactions. Oximes can act as dipolarophiles or precursors to 1,3-dipoles for the synthesis of various five-membered heterocycles. While direct examples with 1-acetylisatin-3-oxime are scarce, the broader chemistry of isatin derivatives suggests the feasibility of such transformations for constructing spiro-heterocyclic systems. researchgate.net

Photochemical Reactions

Photochemical reactions offer an alternative avenue for the derivatization of N-acetylated isatin systems. Studies on 1-acetylisatin have shown that it can undergo [2+2] photocycloaddition reactions with alkynes. researchgate.net These reactions proceed with a degree of regioselectivity, leading to the formation of spirooxetenes which can then undergo further transformations. This suggests that the C2-carbonyl of this compound could potentially engage in similar photochemical cycloadditions, with the regiochemical outcome being influenced by the electronic nature of the alkyne substituent. researchgate.net

Chemo- and Regioselectivity: A Summary of Potential Pathways

The selective transformation of this compound hinges on the careful choice of reagents and reaction conditions. The inherent reactivity of the functional groups suggests several potential selective reactions, as summarized in the table below.

| Reactive Site | Reaction Type | Reagent/Conditions | Expected Product Type | Notes on Selectivity |

|---|---|---|---|---|

| C2-Carbonyl | Nucleophilic Ring-Opening | Amines, Alcohols | Glyoxylamide derivatives | The high electrophilicity of the C2 carbonyl, enhanced by the N-acetyl group, favors attack at this position, leading to ring cleavage. |

| C3-Oxime | Beckmann Rearrangement | Acid catalysts (e.g., H₂SO₄, PCl₅) | Seven-membered ring lactams | This reaction is specific to the oxime functionality and leads to a skeletal rearrangement. The regioselectivity is dependent on the stereochemistry of the oxime. dntb.gov.ua |

| C2-Carbonyl and C3-Oxime | Cycloaddition Reactions | Dipolarophiles or precursors to 1,3-dipoles | Spiro-heterocycles | The C3-C(NOH) unit can act as a dipolarophile, or the molecule can be a precursor to a 1,3-dipole for cycloadditions, leading to spirocyclic structures at the C3 position. researchgate.net |

| C2-Carbonyl | Photochemical [2+2] Cycloaddition | Alkynes, UV light | Spirooxetenes | Based on analogy with 1-acetylisatin, this reaction is expected to be regioselective, with the outcome influenced by the electronic properties of the alkyne. researchgate.net |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 1H-Indole-2,3-dione, 1-acetyl-, 3-oxime , the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the acetyl methyl protons, and the oxime proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide critical information about the substitution pattern on the benzene (B151609) ring. The downfield shift of one of the aromatic protons is often indicative of its proximity to the electron-withdrawing acetyl group at the N1 position. The presence of a singlet for the acetyl protons confirms the C(O)CH₃ group, while the chemical shift of the oxime proton (-NOH) can vary depending on the solvent and concentration, and can provide insights into hydrogen bonding and the presence of E/Z isomers.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(O)CH₃ | ~2.7 | s | - |

| Aromatic Protons (H4-H7) | ~7.4 - 8.5 | m | - |

| N-OH | ~13.5 | s (br) | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative example.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum of This compound displays signals for each unique carbon atom. The carbonyl carbons of the acetyl group and the C2-ketone appear at characteristic downfield positions. The C3 carbon, bearing the oxime group, also has a distinct chemical shift. The aromatic carbons show signals in the typical aromatic region, and their specific shifts can be assigned using advanced techniques.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C(O)CH₃ | ~26 |

| Aromatic Carbons | ~115 - 140 |

| C3 (=NOH) | ~145 |

| C2 (=O) | ~158 |

| -C(O)CH₃ | ~169 |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative example.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to trace the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the position of the acetyl group by observing a correlation between the acetyl protons and the C2 and C10a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. For This compound , NOESY can help determine the stereochemistry (E or Z configuration) of the oxime group by observing through-space interactions between the oxime proton and nearby protons on the aromatic ring.

While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of the molecule in the solid phase. researchgate.net For isatin (B1672199) derivatives, ssNMR can be used to study polymorphism, identify different conformers present in the solid state, and understand intermolecular interactions within the crystal lattice. researchgate.net The cross-polarization magic-angle spinning (CP/MAS) technique is often employed to obtain high-resolution ¹³C spectra of solid samples. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. The spectrum of This compound exhibits characteristic absorption bands that confirm its structure.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (oxime) | ~3400 (broad) | Medium |

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C=O stretch (acetyl) | ~1740 | Strong |

| C=O stretch (C2-ketone) | ~1690 | Strong |

| C=N stretch (oxime) | ~1610 | Medium |

| C=C stretch (aromatic) | ~1600, 1470 | Medium-Strong |

The presence of a broad band around 3400 cm⁻¹ is indicative of the O-H stretching of the oxime group. The two distinct strong absorptions in the carbonyl region (~1740 cm⁻¹ and ~1690 cm⁻¹) are crucial for confirming the presence of both the acetyl carbonyl and the C2-keto group. The C=N stretching vibration of the oxime further supports the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure. For This compound , the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern can also be highly informative. Common fragmentation pathways for N-acetylated compounds involve the loss of the acetyl group (a neutral loss of 42 Da, corresponding to ketene, CH₂=C=O). The fragmentation of the indole ring system would also produce characteristic ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition, providing definitive confirmation of the molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₁₀H₈N₂O₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The calculated monoisotopic mass serves as a benchmark for experimental determination via HRMS. An experimentally obtained mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula, distinguishing it from other potential structures with the same nominal mass.

Table 1: Theoretical Monoisotopic Mass of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈N₂O₃ |

| Calculated Exact Mass | 204.0535 u |

| Molecular Weight | 204.18 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of related structures, such as N-acetylated compounds and oximes.

Upon ionization, a primary fragmentation event would likely be the cleavage of the N-acetyl group. The acetyl group (CH₃CO) is a common neutral loss in mass spectrometry, corresponding to a loss of 42.01 Da. This would generate a prominent fragment ion corresponding to the de-acetylated isatin oxime core. Further fragmentation could involve cleavages within the indole ring system or the loss of small molecules like CO or NOH. For instance, the fragmentation of oximes can sometimes proceed via complex rearrangements. nih.gov The study of these fragmentation patterns is crucial for distinguishing between isomers and confirming the connectivity of the molecule.

Table 2: Proposed Key Fragmentation Ions for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (calculated) |

|---|---|---|---|

| 205.0608 [M+H]⁺ | [M+H - C₂H₂O]⁺ | Acetyl group (as ketene) | 163.0502 |

| 205.0608 [M+H]⁺ | [M+H - C₂H₃NO]⁺ | Acetamide | 146.0393 |

| 163.0502 | [C₈H₅N₂O₂ - CO]⁺ | Carbon Monoxide | 135.0447 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

However, analysis of the parent compound, 1-acetylindole-2,3-dione, reveals key structural features of the core indole system. nih.gov A crystallographic study of the 3-oxime derivative would be invaluable for several reasons. Firstly, it would unambiguously confirm the E/Z stereochemistry of the oxime group at the C3 position, an aspect that can be challenging to assign definitively by spectroscopic methods like NMR alone. Secondly, it would provide precise measurements of the planarity of the bicyclic indole core and the torsion angles associated with the N-acetyl group. This information is critical for understanding intermolecular interactions, such as hydrogen bonding involving the oxime hydroxyl group, which dictates the crystal packing arrangement.

Table 3: Crystallographic Data for the Related Compound 1-acetylindole-2,3-dione

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₀H₇NO₃ | nih.gov |

| Space Group | P 1 2₁/n 1 | nih.gov |

| a (Å) | 8.892 | nih.gov |

| b (Å) | 5.108 | nih.gov |

| c (Å) | 18.573 | nih.gov |

| β (°) | 98.22 | nih.gov |

Note: This data is for the parent dione, not the 3-oxime derivative.

Chiroptical Spectroscopy for Chirality Assignment (if applicable to derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. The parent molecule, this compound, is itself achiral and therefore does not exhibit chiroptical properties.

However, these techniques would become highly relevant for chiral derivatives of this compound. Chirality could be introduced into the molecule, for example, by N-alkylation with a chiral substituent or by the synthesis of derivatives that possess axial chirality. beilstein-journals.orgresearchgate.net In such cases, chiroptical spectroscopy would be essential for:

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by quantum-chemical calculations, the absolute stereochemistry (R/S) of a chiral center could be determined.

Studying Conformation: The sign and intensity of Cotton effects in a CD spectrum are highly sensitive to the molecule's three-dimensional shape and the spatial arrangement of its chromophores.

The synthesis of enantiomerically pure derivatives of this compound would open the door to using these sophisticated techniques to probe their stereochemical and conformational properties. nih.gov

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies focusing specifically on the compound This compound are not presently available. While research exists on related parent compounds such as 1-acetyl-1H-indole-2,3-dione (N-acetylisatin) and 1H-indole-2,3-dione, 3-oxime (isatin-3-oxime) , as well as on general computational methods for oximes, a dedicated analysis of the N-acetylated oxime derivative as per the requested outline could not be sourced.

Computational studies have been performed on N-acetylisatin, the precursor to the target molecule, utilizing Density Functional Theory (DFT) to analyze its molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential (MEP). researchgate.netresearchgate.net Similarly, molecular modeling studies have been conducted on isatin-3-oxime (B1672200) to investigate its potential as a reactivator of acetylcholinesterase. nih.gov

Furthermore, the broader topics requested in the outline have been explored for other, related molecules:

Tautomerism and Isomerism: The tautomerism between oxime and nitrone forms has been investigated for various oximes using high-level DFT calculations, suggesting that isomerization can be a bimolecular process. rsc.orgresearchgate.net

Reaction Mechanisms: Computational studies have elucidated reaction mechanisms for various isatin and oxime reactions, including cycloadditions and ring-opening reactions, often depending on the nature of substituents. figshare.comrsc.org

However, without specific research on This compound , it is not possible to provide a scientifically accurate article that adheres to the detailed structure requested. The generation of such content would require extrapolation from related compounds, which would be speculative and not meet the required standards of scientific accuracy for the specified molecule.

Theoretical and Computational Chemistry Studies of 1h Indole 2,3 Dione, 1 Acetyl , 3 Oxime

Molecular Dynamics Simulations

A diligent search of scientific databases and computational chemistry literature yielded no specific studies involving molecular dynamics (MD) simulations for 1H-Indole-2,3-dione, 1-acetyl-, 3-oxime .

MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like This compound , such simulations could provide valuable insights into:

Conformational Analysis: Identifying the most stable three-dimensional shapes of the molecule, including the orientation of the acetyl and oxime groups relative to the indole (B1671886) ring.

Intermolecular Interactions: Simulating how the molecule interacts with itself in a condensed phase or with solvent molecules, which is crucial for understanding its solubility and crystal packing.

Flexibility and Dynamics: Assessing the flexibility of different parts of the molecule, such as bond rotations and ring puckering.

Although MD simulations have been performed on structurally related isatin (B1672199) oximes to study their interactions with biological targets, this research does not fall within the scope of an analysis of This compound itself. Without dedicated studies, no data on its specific conformational preferences or intermolecular interaction patterns can be presented.

Prediction of Spectroscopic Parameters

There are no published computational studies that specifically predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for This compound .

Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate spectroscopic data from first principles. These theoretical predictions are invaluable for:

Confirming Molecular Structure: Comparing predicted spectra with experimental data to verify the synthesis of the correct compound.

Assigning Spectral Peaks: Aiding in the interpretation of complex experimental spectra by assigning specific vibrations or chemical shifts to individual atoms or functional groups.

Understanding Electronic Structure: Correlating electronic transitions with observed UV-Vis absorption bands.

While detailed computational and spectroscopic analyses have been conducted on the parent compound, 1-acetyl-1H-indole-2,3-dione (N-acetylisatin), this information cannot be presented as representative of the 3-oxime derivative due to the significant electronic and structural influence of the oxime functional group. Therefore, no data tables of predicted spectroscopic parameters for This compound can be provided.

Applications in Advanced Organic Synthesis and Material Science

1H-Indole-2,3-dione, 1-acetyl-, 3-oxime as a Precursor for Complex Heterocycles

The reactivity of the oxime group, particularly when acylated, opens numerous pathways for the construction of nitrogen-containing heterocycles. irapa.orgresearchgate.netbiomedres.us O-acyl oximes are recognized as valuable intermediates, capable of generating iminyl radicals or participating in cyclization reactions under transition metal catalysis. irapa.orgkeyorganics.net These transformations allow for the introduction of new ring systems built upon the foundational indole (B1671886) structure.

While this compound is itself an indole derivative, its functional groups serve as reactive handles to build additional heterocyclic scaffolds onto the existing core. The oxime moiety is a versatile functional group that can be transformed into various other nitrogen-containing groups or can participate in ring-forming reactions. researchgate.net For instance, the transition-metal-catalyzed reactions of O-acyl oximes can lead to the formation of pyrrolines, pyridines, and isoxazoles. irapa.orgbiomedres.us These reactions provide a pathway to synthesize complex, multi-cyclic structures where a new heterocycle is appended to the indole framework.

A review of modern synthetic methodologies highlights several transformations of oximes into five- and six-membered heterocycles, which could be applied to this compound.

Table 1: Potential Heterocyclic Scaffolds from Oxime Precursors

| Precursor Functional Group | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| O-acyl Oxime | Pyrroline | Radical Cyclization | keyorganics.net |

| Ketoxime | Pyrrole | Trofimov Reaction | researchgate.net |

| O-acyl Oxime | Pyridine (B92270) | Cyclization | researchgate.net |

The isatin (B1672199) core of the molecule is a well-established "privileged" structure for the synthesis of spiro-fused compounds. nih.gov The C3-carbonyl group of isatin is frequently exploited in multi-component reactions to generate spirooxindoles. In this compound, the C3 position is modified as an oxime, which presents unique opportunities for constructing spiro-heterocycles. Spiro compounds are three-dimensional structures where two rings share a single atom.

Reactions that target the C=N bond of the oxime can lead to the formation of a new ring system centered at the C3 carbon of the indole. For example, [3+2] cycloaddition reactions with suitable dipolarophiles could yield spiro-fused five-membered rings. The synthesis of spirocyclic frameworks is of great interest in medicinal chemistry due to the novel structural motifs they introduce.

In complex, multi-step synthetic sequences, the stability and selective reactivity of intermediates are crucial. Oxime intermediates have been successfully employed in the iterative synthesis of nitrogen-containing polyketides, where the oxime group is used to introduce nitrogen atoms at specific points in a growing carbon chain.

The N-acetyl group on this compound can serve as a protecting group for the indole nitrogen, preventing unwanted side reactions and allowing for selective transformations at other parts of the molecule. This group can be removed later in the synthetic sequence. The O-acetyl group on the oxime modulates its reactivity, making it a stable, isolable intermediate that can be activated under specific conditions, for instance, in transition metal-catalyzed cross-coupling reactions. irapa.org This controlled reactivity makes it a valuable component in the strategic assembly of complex target molecules.

Utilization in Ligand Synthesis for Coordination Chemistry

Oximes are excellent ligands in coordination chemistry due to the presence of both a nitrogen and an oxygen atom with lone pairs of electrons, which can coordinate to metal centers. The field of oxime and oximate metal complexes is well-developed, showcasing a wide variety of coordination modes.

This compound possesses multiple potential coordination sites:

The oxime nitrogen

The oxime oxygen

The oxygen of the C2-carbonyl group

The oxygen of the N-acetyl group

This poly-functionality allows it to act as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers. The coordination of the oxime to a metal can also alter its acidity and reactivity, enabling further transformations. The ability of oxime-containing compounds to form stable complexes with a variety of metals, including transition metals like nickel, copper, and palladium, makes them useful in the development of new catalysts and functional materials. For example, oxime-based ligands have been used in palladium-catalyzed cross-coupling reactions. Furthermore, the structural similarity to oxime amides, which have been investigated as zinc-binding groups in biological systems, suggests potential applications in bioinorganic chemistry.

Development of Novel Organic Reactions Employing the Compound

Recent advances in organic synthesis have focused on the development of atom-economical and efficient reactions. O-acyl oximes, such as this compound, have emerged as highly versatile substrates in this context. irapa.orgkeyorganics.net

One significant area is their use in transition metal-catalyzed C-H activation reactions. In these processes, the O-acyl oxime can function as an internal oxidant, which avoids the need for external, often harsh, oxidizing agents. The reaction proceeds through the formation of a metallacycle, followed by functionalization of a C-H bond.

Another novel application is in aza-Heck type cyclizations. The O-acetyl group makes the N-O bond of the oxime susceptible to cleavage, leading to the formation of an iminyl radical or a related reactive species. This species can then undergo intramolecular cyclization with a suitably positioned alkene or alkyne within the same molecule, providing access to complex nitrogen-containing polycyclic structures. irapa.orgkeyorganics.net

Table 2: Modern Synthetic Reactions Involving O-Acyl Oximes

| Reaction Type | Role of O-Acyl Oxime | Metal Catalyst (Example) | Resulting Transformation | Reference |

|---|---|---|---|---|

| C-H Functionalization | Substrate & Internal Oxidant | Rhodium, Palladium | Direct formation of new C-C or C-N bonds | keyorganics.net |

| Aza-Heck Cyclization | Iminyl Radical Precursor | Palladium, Copper | Intramolecular ring formation | irapa.org |

Applications in Dye Chemistry

The parent compound, isatin (1H-indole-2,3-dione), is historically significant in dye chemistry as the precursor to indigo (B80030) dye. irapa.orgbiomedres.us Isatin derivatives are known to be used in the dye industry. irapa.org The chromophoric system of these molecules is based on the conjugated indole-2,3-dione core.

However, the specific compound this compound possesses a significantly altered electronic structure compared to isatin. The conversion of the C3-carbonyl to an oxime and the N-acetylation both impact the conjugation and the electron distribution within the molecule. While many arylcyanomethylenequinone oximes are noted to be colored solids, and electrophilic aromatic nitrations are used to prepare dyes, researchgate.net specific studies detailing the use of this compound as a dye or a precursor to dyes are not widely available in the reviewed literature. Its color and dyeing properties would need to be empirically determined, but the underlying indole scaffold suggests that it could potentially be modified to create novel chromophores.

Potential in Materials Science (e.g., organic semiconductors, polymers)

While direct and extensive research on the application of this compound in materials science is not widely documented, the inherent chemical functionalities of the molecule—an N-acetylated isatin core and an oxime group—suggest significant potential for its use in the development of advanced organic materials, including organic semiconductors and novel polymers. The exploration of isatin derivatives and oxime-containing compounds in materials science provides a strong basis for postulating the future utility of this specific molecule.

Potential as a Monomer for Polymer Synthesis

The bifunctional nature of this compound makes it a compelling candidate as a monomer for the synthesis of new polymers. The oxime group, in particular, is known to participate in various polymerization and cross-linking reactions.

Oxime chemistry has been effectively utilized in polymer science to create dynamic and reversible covalent bonds. rsc.org This "click chemistry" approach allows for the formation of polymers under mild conditions. rsc.org For instance, the reaction of oximes with other functional groups can lead to the formation of macromolecular structures like star polymers. rsc.org Research has demonstrated that polymers containing ketone functionalities can be cross-linked with difunctional alkoxyamines to form core-crosslinked stars, and this process can be reversible. rsc.org Although this research did not use this compound specifically, the principles of oxime reactivity are directly applicable.

Furthermore, studies have been conducted on the synthesis of polymers through the condensation of oxime-containing monomers with formaldehyde. This suggests that this compound could potentially be used in condensation polymerization reactions to create novel polymer backbones incorporating the isatin moiety. The presence of the isatin scaffold could impart unique thermal, mechanical, and even biological properties to the resulting polymer.

The development of polyurethanes based on oxime-carbamate bonds, which exhibit self-healing properties, further underscores the potential of oxime-containing monomers. pku.edu.cn The incorporation of the rigid and polar isatin structure from this compound into such polymer systems could lead to materials with enhanced thermal stability and specific intermolecular interactions.

Potential in Organic Semiconductors

The field of organic electronics is continually searching for new molecular structures that can function as semiconductors. chemistryviews.orgossila.com Organic semiconductors are the active components in a range of applications, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). ossila.comresearchgate.netnih.gov The development of n-type (electron-transporting) organic semiconductors has been a particular focus, as it has lagged behind that of p-type (hole-transporting) materials. chemistryviews.org

Isatin and its derivatives have been investigated for their electronic properties. The isatin core is an electron-deficient system, a desirable characteristic for n-type semiconductor materials. The introduction of various substituents to the isatin ring can modulate the electronic energy levels (HOMO and LUMO) of the molecule. While specific studies on the semiconductor properties of this compound are not available, research on other functionalized isatins and related indole derivatives provides a basis for its potential in this area.